ヒドロキシ尿素-15N

説明

Synthesis Analysis

The synthesis of 15N-Hydroxyurea is achieved through the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea efficiently in a one-pot procedure with a 74% yield, which, after recrystallization, results in analytically pure material in 47% overall yield (Yasaki, Xu, & King, 2000).

Molecular Structure Analysis

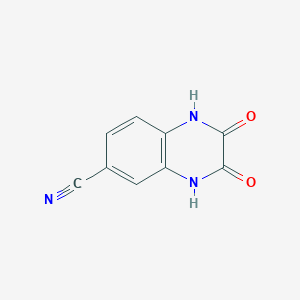

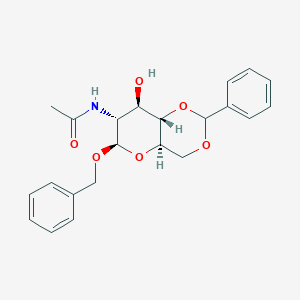

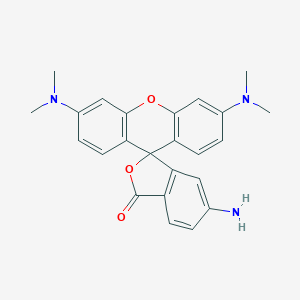

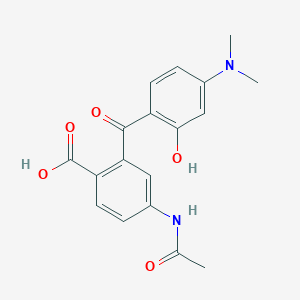

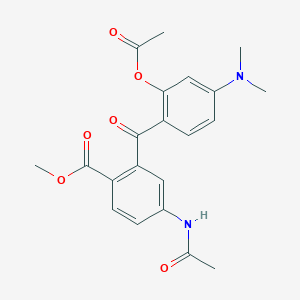

Hydroxyurea derivatives have been synthesized and analyzed using various techniques such as FT-IR, 1H-, 13C-NMR, and MS. The crystal structures of these derivatives reveal specific interactions and the formation of dimers through N-H...O hydrogen bonds, which are essential for understanding the molecular structure and reactivity of hydroxyurea and its derivatives (Mai et al., 2010).

Chemical Reactions and Properties

Hydroxyurea undergoes various chemical reactions, demonstrating its interaction with different enzymes and its capability to inhibit DNA synthesis. For example, hydroxyurea acts as a weak, non-competitive inhibitor of carbonic anhydrase isozymes, interacting directly with the enzyme's metal center (Scozzafava & Supuran, 2003). Additionally, the unexpected acylation or phosphorylation of hydroxyurea on N rather than on O, leading to the formation of amides instead of esters, illustrates its unique chemical properties (Pariente-Cohen et al., 2015).

科学的研究の応用

生物学的マトリックスにおける電気化学的測定

ヒドロキシ尿素-15Nは、遷移金属ジカルコゲナイドベースの電気化学センサーを用いて血漿中で正確に測定することができる . この用途は、特に鎌状赤血球症の治療において重要である .

リボヌクレオチドレダクターゼ(RNR)の阻害剤

This compoundは、リボヌクレオチドレダクターゼ(RNR)の阻害剤として知られている . これは、複製ストレスを誘発することにより、細胞周期のS期で細胞を停止させるために一般的に使用される .

慢性骨髄増殖性疾患の治療

This compoundは、慢性骨髄増殖性疾患の治療に有効であることが証明されている . この用途は、血液学の分野で重要である。

鎌状赤血球症の治療

This compoundは、鎌状赤血球症の治療における主要な薬剤と考えられている . この病気の治療において、臨床的に大きな利点があることが示されている .

アルツハイマー病における認知機能低下予防

最近の研究では、this compoundはアルツハイマー病における認知機能低下予防に有望な因子であることが示されている . この用途は、神経変性疾患の治療に革命を起こす可能性がある。

細胞周期同期

This compound誘導複製阻害の可逆性は、細胞周期を同期させるために使用される一般的な実験室成分となっている .

DNA損傷および酸化ストレスの誘発

作用機序

Target of Action

Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, Hydroxyurea-15N interferes with DNA synthesis and halts the cell cycle .

Mode of Action

Hydroxyurea-15N acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, Hydroxyurea-15N increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .

Biochemical Pathways

Hydroxyurea-15N affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, Hydroxyurea-15N exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .

Pharmacokinetics

Hydroxyurea-15N is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of Hydroxyurea-15N is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .

Result of Action

The primary result of Hydroxyurea-15N’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . Hydroxyurea-15n may cause severe myelosuppression and is considered carcinogenic .

Action Environment

The action of Hydroxyurea-15N can be influenced by environmental factors. For instance, it has been shown that Hydroxyurea-15N oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of Hydroxyurea-15N to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, Hydroxyurea-15N’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .

将来の方向性

Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

特性

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)